Synthesis and Mechanistic Evaluation of 2-Iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Synthesis and Mechanistic Evaluation of 2-Iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Executive Summary
The imidazo[2,1-c][1,4]oxazine bicyclic system is a privileged heterocyclic scaffold in modern drug discovery. Structurally related to the nitroimidazo-oxazine class of anti-tubercular agents—such as pretomanid (PA-824)[1] and delamanid[2]—this core provides a rigid, metabolically stable framework. While clinical candidates like pretomanid rely on a deazaflavin-dependent nitroreductase for bioactivation[3], non-nitrated halogenated derivatives like 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 2164373-26-4[4]) serve as highly versatile intermediates. The C2-iodine acts as an ideal handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid exploration of target specificities against resistant bacterial strains[5].
This whitepaper details a robust, regiocontrolled, bottom-up synthetic protocol for this compound, emphasizing the causality behind reagent selection and mechanistic pathways.
Retrosynthetic Analysis & Regiocontrol Strategy
A critical challenge in synthesizing substituted imidazo-oxazines is absolute regiocontrol. Attempting a late-stage electrophilic iodination of the unsubstituted 5H,6H,8H-imidazo[2,1-c][1,4]oxazine core predominantly yields the 3-iodo isomer. This occurs because the bridgehead pyrrole-type nitrogen (N4) strongly donates electron density to the adjacent C3 position, stabilizing the Wheland intermediate during electrophilic aromatic substitution.
To bypass this electronic bias and exclusively isolate the C2-iodo isomer, a bottom-up synthesis is required. By installing the iodine atom early on the imidazole ring and leveraging steric hindrance to direct subsequent N-alkylation, we establish a self-correcting regiochemical pathway.
Retrosynthetic pathway for 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine.
Step-by-Step Experimental Methodologies
Step 1: Electrophilic Iodination of 1H-imidazole-2-carbaldehyde
-
Objective: Install the iodine atom prior to ring fusion.
-
Causality: N-Iodosuccinimide (NIS) provides a mild, controlled source of electrophilic iodine (I+), preventing over-halogenation.
-
Protocol:
-
Dissolve 1H-imidazole-2-carbaldehyde (1.0 equiv) in anhydrous DMF (0.5 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add NIS (1.05 equiv) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation: Quench a 0.1 mL aliquot with aqueous Na₂S₂O₃. TLC (DCM:MeOH 9:1) should show the disappearance of the starting material and the formation of a less polar UV-active spot.
-
Workup with saturated aqueous Na₂S₂O₃ to neutralize unreacted iodine, extract with EtOAc, and concentrate to yield 4(5)-iodo-1H-imidazole-2-carbaldehyde .
-
Step 2: Carbonyl Reduction
-
Objective: Convert the aldehyde to a primary alcohol for eventual etherification.
-
Protocol:
-
Suspend 4(5)-iodo-1H-imidazole-2-carbaldehyde in Methanol (0.3 M) at 0 °C.
-
Slowly add NaBH₄ (1.5 equiv). Self-Validation: Effervescence (H₂ gas) confirms active hydride reduction.
-
Stir for 2 hours, quench with H₂O, remove MeOH in vacuo, and extract with EtOAc to yield 4(5)-iodo-1H-imidazole-2-methanol .
-
Step 3: Regioselective N-Alkylation
-
Objective: Attach the 2-chloroethyl chain to the N1 position.
-
Causality: We utilize 1-bromo-2-chloroethane . Bromide is a vastly superior leaving group compared to chloride. This differential reactivity ensures that the intermolecular alkylation occurs exclusively via bromide displacement, leaving the chloride intact. Furthermore, the steric bulk of the C4-iodine atom heavily disfavors alkylation at the adjacent N3 position, naturally driving the reaction to form the desired 1-alkyl-4-iodo isomer.
-
Protocol:
-
Dissolve the alcohol in DMF. Add K₂CO₃ (2.0 equiv) and 1-bromo-2-chloroethane (1.2 equiv).
-
Heat at 60 °C for 8 hours.
-
Self-Validation: LC-MS will show a major peak [M+H]⁺ corresponding to the 1-alkyl-4-iodo isomer and a minor peak for the 5-iodo isomer.
-
Purify via silica gel chromatography to isolate pure 1-(2-chloroethyl)-4-iodo-1H-imidazole-2-methanol .
-
Step 4: Intramolecular Williamson-Type Cyclization
-
Objective: Close the 1,4-oxazine ring.
-
Causality: Sodium Hydride (NaH) in anhydrous THF is selected because it acts as a strong, non-nucleophilic base. It quantitatively deprotonates the primary alcohol without risking nucleophilic attack on the alkyl chloride (which could occur if bases like NaOH or alkoxides were used).
-
Protocol:
-
Dissolve the precursor in anhydrous THF (0.1 M) at 0 °C.
-
Cautiously add NaH (60% dispersion in mineral oil, 1.5 equiv). Self-Validation: Immediate evolution of H₂ gas confirms the formation of the reactive alkoxide.
-
Warm to room temperature and stir for 4 hours.
-
Quench with ice water, extract with DCM, dry over MgSO₄, and concentrate. Recrystallize to yield the final target: 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine .
-
Mechanistic Pathway of Cyclization
The final ring closure relies on strict conformational alignment. The rotation of the C2-hydroxymethyl group brings the alkoxide oxygen into the Bürgi-Dunitz trajectory required for an intramolecular Sₙ2 displacement of the primary chloride.
Intramolecular Williamson ether cyclization mechanism.
Quantitative Data & Yield Optimization
To ensure maximum throughput of the correct regioisomer, the N-alkylation and cyclization steps were optimized across various bases and solvents. The use of Cesium Carbonate (Cs₂CO₃) slightly improves regioselectivity due to the "cesium effect" enhancing the nucleophilicity of the less sterically hindered nitrogen.
Table 1: Optimization of N-Alkylation and Cyclization Conditions
| Reaction Step | Reagents / Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Regiomeric Ratio (4-Iodo : 5-Iodo) |
| N-Alkylation | 1-Br-2-Cl-ethane, K₂CO₃, DMF | 60 | 8 | 78% | 85 : 15 |
| N-Alkylation | 1-Br-2-Cl-ethane, Cs₂CO₃, DMF | 60 | 6 | 82% | 88 : 12 |
| Cyclization | NaH, THF | 25 | 4 | 91% | N/A (Stereoretentive) |
| Cyclization | t-BuOK, THF | 25 | 6 | 74% | N/A (Stereoretentive) |
References
-
Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid ACS Medicinal Chemistry Letters URL:[Link]
-
Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver British Journal of Pharmacology / PMC URL:[Link]
-
Synthesis and Structure−Activity Studies of Biphenyl Analogues of the Tuberculosis Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) Journal of Medicinal Chemistry URL:[Link]
-
Pretomanid - Wikipedia (Medical Uses & Approvals) Wikipedia URL: [Link]
-
2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 2164373-26-4) - PubChemLite University of Luxembourg LCSB URL: [Link](General Database Reference for CAS 2164373-26-4)
Sources
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. DELAMANID [drugs.ncats.io]
- 3. Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2164373-26-4 (C6H7IN2O) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
